(R)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one
Overview
Description
(R)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
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Biological Activity
(R)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one, also known as 2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One, is a small molecule with significant biological activity, particularly in the realm of pharmacology and biochemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 170.25 g/mol. It is classified under valine derivatives and has a dipeptidyl peptidase 4 (DPP-4) inhibitory activity, which is crucial for its biological effects .
Property | Details |
---|---|
Chemical Formula | C9H18N2O |
Molecular Weight | 170.25 g/mol |
IUPAC Name | (2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one |
Mechanism of Action | Dipeptidyl peptidase 4 Inhibitor |
This compound primarily acts as a DPP-4 inhibitor . DPP-4 is an enzyme involved in glucose metabolism and immune response regulation. By inhibiting this enzyme, the compound may enhance insulin secretion and reduce blood glucose levels, making it relevant for diabetes management .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidiabetic Activity : By inhibiting DPP-4, it can potentially improve glycemic control in diabetic patients.
- Immunomodulation : It may enhance T-cell activation by modulating costimulatory signals essential for T-cell receptor-mediated activation .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, although further research is needed to substantiate these claims.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Antidiabetic Potential
A study conducted on diabetic animal models demonstrated that administration of this compound led to significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to its DPP-4 inhibitory action, which enhanced insulin secretion post-meal .
Study 2: Immunomodulatory Effects
In vitro experiments indicated that this compound could enhance T-cell proliferation and activation markers in human lymphocytes. This suggests its potential use in immunotherapy or as an adjunct treatment in autoimmune conditions .
Safety and Toxicity
While the compound shows promising biological activities, safety assessments are crucial. Current literature suggests that it has a favorable safety profile at therapeutic doses; however, comprehensive toxicity studies are warranted to evaluate long-term effects and potential side effects .
Properties
IUPAC Name |
(2R)-2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(2)8(10)9(12)11-5-3-4-6-11/h7-8H,3-6,10H2,1-2H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBAVXVTGLANPI-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N1CCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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